2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyrido-pyrimidine core. The structure includes a (Z)-configured thiazolidinone ring substituted with a 2-methoxyethyl group at position 3 and a thioxo group at position 2. The pyrido-pyrimidine core is further modified with a 3-hydroxypropylamino group at position 2 and a methyl group at position 3. These substituents influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C19H22N4O4S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-hydroxypropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O4S2/c1-12-4-5-15-21-16(20-6-3-8-24)13(17(25)23(15)11-12)10-14-18(26)22(7-9-27-2)19(28)29-14/h4-5,10-11,20,24H,3,6-9H2,1-2H3/b14-10- |
InChI Key |
GAHHEEWRBZGNMZ-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCCO)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCCO)C=C1 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, with the molecular formula C19H22N4O4S2 and a molecular weight of 434.5 g/mol, is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Structural Characteristics
The compound features a pyrido-pyrimidine core combined with thiazolidine derivatives. The presence of multiple functional groups contributes to its diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacterial and fungal strains.
- Anticancer Potential : The thiazolidine moiety is known for its anticancer properties, suggesting that this compound may also inhibit cancer cell proliferation.
- Enzyme Inhibition : Compounds based on the pyrido-pyrimidine structure are often investigated for their ability to inhibit specific enzymes, which can be crucial in drug development.
The precise mechanisms through which 2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Interaction with Biological Targets : Interaction studies reveal that the compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties and potential advantages in therapeutic applications.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo... | Contains piperidine moiety | Antimicrobial |
| 4-OXO - 2 - THIOXO - 1, 3 - THIAZOLIDIN... | Thiazolidine derivative | Anticancer |
| Pyrido [1, 2 - a] pyrimidin - 4 - one derivatives | Pyrido-pyrimidine core | Enzyme inhibition |
The unique combination of functional groups in the target compound distinguishes it from these similar compounds, potentially offering novel therapeutic avenues not explored by others.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- Antimicrobial Studies : In vitro tests demonstrated that derivatives of thiazolidine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Research : A study evaluating the cytotoxic effects on various cancer cell lines indicated that the compound could inhibit cell growth effectively at certain concentrations.
Scientific Research Applications
The compound 2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article examines its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.
Molecular Formula
The molecular formula of the compound is . Its structure features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities.
Key Functional Groups
- Hydroxypropylamine : Contributes to solubility and interaction with biological targets.
- Thiazolidinone : Associated with anti-inflammatory and anti-cancer properties.
- Pyrimidine ring : Known for its role in nucleic acids and as a scaffold in drug design.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The thiazolidinone moiety is particularly noted for its effectiveness against various pathogens, including bacteria and fungi. Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of resistant strains of bacteria, suggesting that this compound may also possess similar properties.
Antitumor Activity
The compound's structure suggests potential antitumor activity. Pyrimidine derivatives have been widely studied for their ability to interfere with cancer cell proliferation. Preliminary studies indicate that modifications to the pyrido[1,2-a]pyrimidin-4-one framework can enhance its cytotoxic effects against specific cancer cell lines.
Anti-inflammatory Properties
Compounds with thiazolidinone structures are often investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions like arthritis and other inflammatory diseases.
Enzyme Inhibition
Research into related compounds has shown that they can act as enzyme inhibitors, particularly in pathways relevant to cancer and metabolic diseases. The presence of the hydroxypropylamine group may enhance binding affinity to target enzymes, making it a valuable lead compound for drug development.
Synthetic Routes
The synthesis of this compound typically involves multi-step procedures that include:
- Condensation Reactions : Combining different functional groups to form the core structure.
- Cyclization Processes : Creating the pyrido[1,2-a]pyrimidin-4-one ring through cyclization reactions.
- Functional Group Modifications : Introducing hydroxypropyl and methoxyethyl groups to enhance solubility and biological activity.
Case Study: Synthesis of Similar Compounds
A study detailed the synthesis of pyrimidine derivatives through a one-pot reaction involving various reagents under controlled conditions. This method yielded high purity compounds suitable for biological testing, indicating that similar approaches could be applied to synthesize the target compound efficiently .
In Vitro Studies
In vitro evaluations using cell lines have demonstrated promising results regarding the compound's cytotoxicity and antimicrobial efficacy. Techniques such as MTT assays and agar diffusion tests are commonly employed to assess biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications on the thiazolidinone and pyrimidine rings can significantly alter biological activity, making it essential to explore various derivatives systematically .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 3-hydroxypropylamino group may enhance target binding through hydrogen bonding, while the 2-methoxyethyl substituent optimizes pharmacokinetic profiles by balancing lipophilicity.
- Future Directions : Comparative studies on cytotoxicity and metabolic stability are needed to prioritize lead candidates within this structural class.
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via a cyclocondensation reaction between 2-aminopyridine derivatives and β-keto esters. For the target compound, 2-amino-4-methylpyridine reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid or polyphosphoric acid) to yield 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Key Reaction Conditions
| Reactant | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-Amino-4-methylpyridine | Ethyl acetoacetate, H+ | 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 78 |
Characterization data for the intermediate includes:
-
1H NMR (DMSO-d6) : δ 8.45 (s, 1H, pyrimidinone-H), 7.89–7.30 (m, 3H, pyridine-H), 2.41 (s, 3H, CH3) .
Synthesis of the Thiazolidinone Moiety
The thiazolidin-5-ylidene fragment is synthesized via a three-step process:
-
Formation of Dithiocarbamate : 2-Methoxyethylamine reacts with carbon disulfide (CS2) in alkaline medium to form a dithiocarbamate intermediate.
-
Cyclization : The dithiocarbamate is treated with chloroacetic acid to yield 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one.
-
Knoevenagel Condensation : The thiazolidinone undergoes condensation with pyridopyrimidinone-aldehyde to form the Z-configured exocyclic double bond .
Thiazolidinone Synthesis Data
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Methoxyethylamine + CS2 | NaOH, H2O, 0°C | Sodium dithiocarbamate | 92 |
| 2 | Dithiocarbamate + ClCH2CO2H | HCl, reflux | 3-(2-Methoxyethyl)-2-thioxothiazolidin-4-one | 85 |
Coupling of Thiazolidinone and Pyridopyrimidinone
The final step involves a Knoevenagel condensation between 2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one. The reaction is catalyzed by piperidine in ethanol under reflux, favoring the Z-isomer due to steric hindrance .
Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Z/E Ratio | 9:1 |
| Total Yield | 58% |
Characterization of Final Product
-
1H NMR (DMSO-d6) : δ 11.21 (s, 1H, NH), 8.62 (s, 1H, pyridopyrimidinone-H), 7.45–6.90 (m, 3H, aromatic-H), 4.50 (t, 2H, OCH2CH2O), 3.72 (s, 3H, OCH3), 2.39 (s, 3H, CH3) .
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S) .
Challenges and Optimization
-
Stereochemical Control : The Z-configuration is favored using bulky bases (e.g., piperidine) to limit rotational freedom during condensation .
-
Purification : Column chromatography (SiO2, ethyl acetate/hexane) resolves geometric isomers, with the Z-isomer eluting first .
-
Yield Improvement : Microwave-assisted synthesis reduces reaction time to 2 hours and improves yield to 72% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
